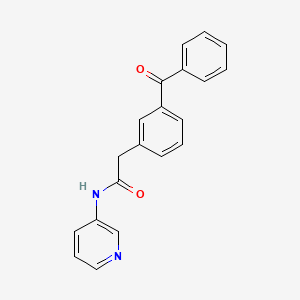
1-Methoxy-3-methylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-methylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C7H10ClNO5 It is a derivative of pyridine, where the nitrogen atom is methylated and methoxylated, and it forms a perchlorate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-methylpyridin-1-ium perchlorate can be synthesized through the methylation of pyridine followed by methoxylation. The typical synthetic route involves the reaction of pyridine with dimethyl sulfate to form 1-methylpyridinium ion, which is then treated with methanol to introduce the methoxy group. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-methylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent pyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Parent pyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3-methylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-methylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyridinium chloride
- 1-Methoxypyridinium chloride
- 1-Methyl-3-methoxypyridinium chloride
Uniqueness
1-Methoxy-3-methylpyridin-1-ium perchlorate is unique due to the presence of both methyl and methoxy groups on the pyridinium ring, which imparts distinct chemical properties. The perchlorate anion also contributes to its reactivity and stability, making it suitable for various applications.
Properties
CAS No. |
60524-09-6 |
|---|---|
Molecular Formula |
C7H10ClNO5 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
1-methoxy-3-methylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C7H10NO.ClHO4/c1-7-4-3-5-8(6-7)9-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
WTXLKCIMNPFTML-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[N+](=CC=C1)OC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)


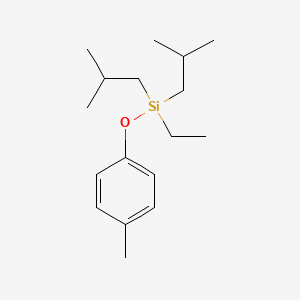
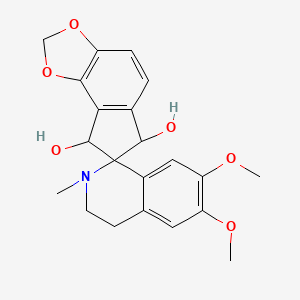


![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
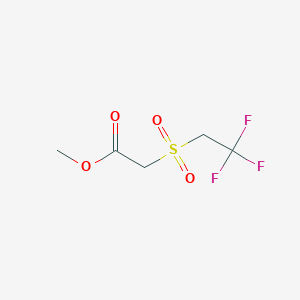

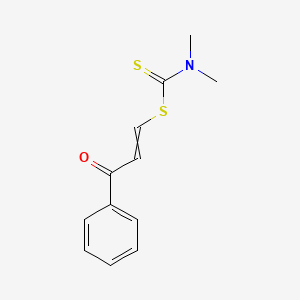
![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)
